molecular formula C26H14Cl6N2 B8629537 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline CAS No. 102331-53-3

4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline

Cat. No. B8629537
M. Wt: 567.1 g/mol
InChI Key: ATTYXOQGENZUTQ-UHFFFAOYSA-N
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Patent
US04772563

Procedure details

A mixture composed of 2,9,-dimethyl-4,7-diphenyl-1,10-phenanthroline (4.0 g, 0.011 mole), N-chlorosuccinimide (9.0 g, 0.067 mole), benzoyl peroxide (0.011 g) and 96 ml carbon tetrachloride was stirred for 6 hr in an oil bath at 90°. After standing overnight at 4° C., crystals of succinimide were removed by filtration. The solvent was removed from the filtrate by vacuum evaporation to produce a light yellow solid which was then dissolved in chloroform. The organic layer was washed with saturated sodium carbonate solution and dried over anhydrous magnesium sulfate. Removal of solvent by vacuum evaporation yielded the white solid product. Yield=6.1 g (97%). Mp=286°-289°. IR 3020-3080, 1620, 1570, 1550, 1490, 1445, 1405, 1360, 1220, 1040, 930, 895, 835, 800, 780, 760, 735, 700, 620 cm-1. 60 MHz proton NMR in CDCl3 δ7.55 singlet (10 protons), δ8.05 singlet (2 protons), δ8.3 singlet (2 protons).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0.011 g
Type
reactant
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:13]2[C:4](=[C:5]3[C:10](=[CH:11][CH:12]=2)[C:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:8][C:7](C)=[N:6]3)[N:3]=1.ClN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:55]([Cl:59])([Cl:58])([Cl:57])Cl.[CH:60]([Cl:63])([Cl:62])[Cl:61]>>[Cl:61][C:60]([Cl:63])([Cl:62])[C:7]1[CH:8]=[C:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:10]2[C:5](=[C:4]3[C:13](=[CH:12][CH:11]=2)[C:14]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:15][C:2]([C:55]([Cl:59])([Cl:58])[Cl:57])=[N:3]3)[N:6]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=NC2=C3N=C(C=C(C3=CC=C2C(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0.011 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
96 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hr in an oil bath at 90°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After standing overnight at 4° C.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crystals of succinimide were removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by vacuum evaporation
CUSTOM
Type
CUSTOM
Details
to produce a light yellow solid which
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
by vacuum evaporation
CUSTOM
Type
CUSTOM
Details
yielded the white solid product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC(C1=NC2=C3N=C(C=C(C3=CC=C2C(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C(Cl)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.